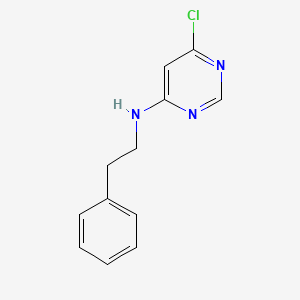

4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-

Overview

Description

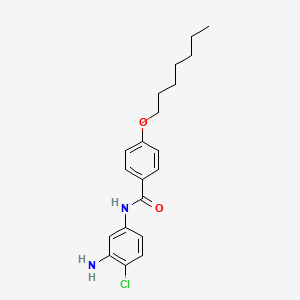

“4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-” is a chemical compound . It has a molecular formula of C18H17ClN4 and an average mass of 324.807 Da .

Molecular Structure Analysis

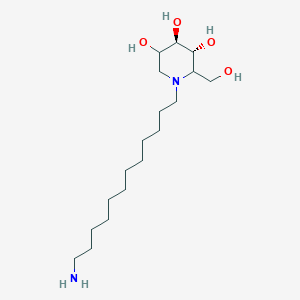

The molecular structure of “4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-” consists of a pyrimidine ring with an amine group at the 4-position, a chlorine atom at the 6-position, and a phenylethyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 440.1±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 69.7±3.0 kJ/mol and a flash point of 220.0±26.5 °C .Scientific Research Applications

Agricultural Fungicides

Experimental Procedures and Results:: A series of derivatives were synthesized, and their fungicidal activity was assessed against various plant pathogens. One study highlighted a derivative that exhibited excellent control over corn rust with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole .

Medicinal Chemistry

In medicinal chemistry, pyrimidinamine derivatives are explored for their potential therapeutic effects. The structural versatility of these compounds allows for the design of molecules that can interact with various biological targets.

Experimental Procedures and Results:: The synthesis of these derivatives often involves bioisosterism, where functional groups are replaced with chemically similar ones to modulate the biological activity of the compound. This approach has led to the discovery of molecules with promising biological activities .

Organic Synthesis

6-chloro-N-phenethylpyrimidin-4-amine serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Experimental Procedures and Results:: The compound can undergo various chemical reactions, such as substitutions or coupling reactions, to create a diverse array of molecular architectures. This versatility is crucial for the development of new materials and pharmaceuticals .

Material Science

Pyrimidinamine derivatives are also relevant in material science, particularly in the development of organic electronic materials due to their electronic properties.

Experimental Procedures and Results:: The electronic structure of pyrimidinamine allows for the fine-tuning of electronic and photophysical properties, making them suitable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Analytical Chemistry

In analytical chemistry, 6-chloro-N-phenethylpyrimidin-4-amine can be used as a reference standard to ensure the accuracy and precision of analytical methods and instruments.

Experimental Procedures and Results:: High-quality reference standards are essential for the validation of analytical techniques. This compound, with its well-defined structure and properties, provides a reliable benchmark for various analytical assays .

Environmental Studies

The environmental impact of pyrimidinamine derivatives, including their biodegradability and toxicity, is an important area of research.

Experimental Procedures and Results:: Studies focus on understanding the environmental fate of these compounds, their potential bioaccumulation, and their effects on non-target organisms. This research is critical for assessing the safety and sustainability of using these compounds in agriculture and other industries .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-chloro-N-(2-phenylethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-11-8-12(16-9-15-11)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNSEPJEQUFZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Ethoxyphenoxymethyl)-4-fluorophenyl]methanamine hydrochloride](/img/structure/B1453476.png)

![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)

![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)

![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)